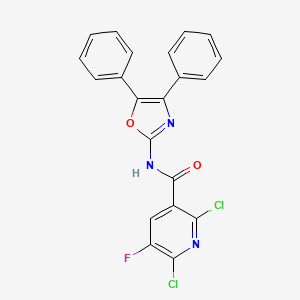
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide, also known as DFP-10917, is a novel small molecule compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. DFP-10917 has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer treatments. In
Mecanismo De Acción
The exact mechanism of action of 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding and stabilization of many proteins that are involved in cancer cell growth and survival. By inhibiting HSP90, 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide is thought to disrupt these critical cellular processes and induce cancer cell death.
Efectos Bioquímicos Y Fisiológicos
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been found to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and modify for structure-activity relationship studies. Additionally, 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been found to exhibit low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, there are also some limitations to using 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide in lab experiments. Its low solubility in water can make it difficult to work with, and its potency may require the use of high concentrations that could lead to non-specific effects.
Direcciones Futuras
There are several future directions for research on 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide. One area of interest is the development of more efficient synthesis methods that could increase the yield and scalability of the production process. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide and its potential as a therapeutic agent for other diseases beyond cancer. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide in humans.
Métodos De Síntesis
The synthesis of 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2,6-dichloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5-diphenyl-1,3-oxazole-2-amine in the presence of a base to produce the desired amide product. The final step involves the introduction of a fluorine atom to the pyridine ring using a palladium-catalyzed cross-coupling reaction. The overall yield of this synthesis method is approximately 20%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide is able to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide has been found to inhibit cancer cell migration and invasion, suggesting that it may have potential as an anti-metastatic agent. In vivo studies have also shown promising results, with 2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide exhibiting anti-tumor activity in xenograft models of breast and lung cancer.
Propiedades
IUPAC Name |
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2FN3O2/c22-18-14(11-15(24)19(23)26-18)20(28)27-21-25-16(12-7-3-1-4-8-12)17(29-21)13-9-5-2-6-10-13/h1-11H,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMYEJZUAFHTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)-5-fluoropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

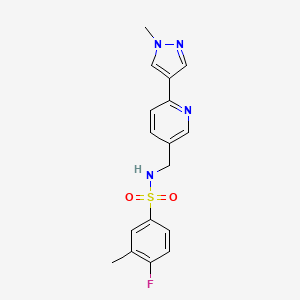
![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)
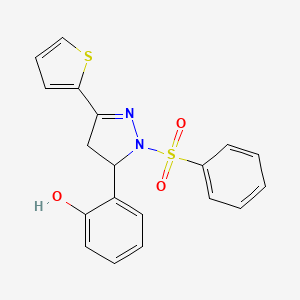
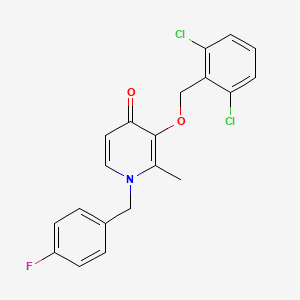
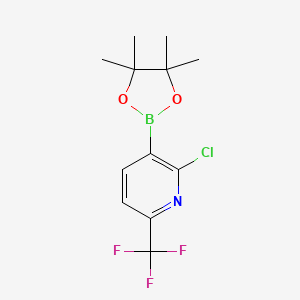
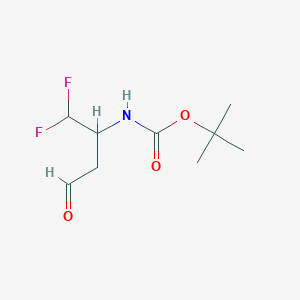
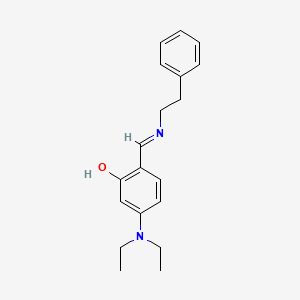
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
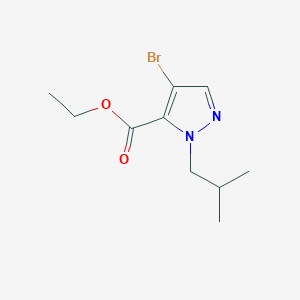
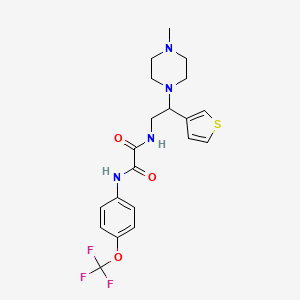
![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2909790.png)